molecular formula C12H10ClNO2 B8811824 Ethyl 5-chloroquinoline-6-carboxylate

Ethyl 5-chloroquinoline-6-carboxylate

Cat. No.: B8811824
M. Wt: 235.66 g/mol
InChI Key: DHTMKCPSNNNFBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-chloroquinoline-6-carboxylate is a useful research compound. Its molecular formula is C12H10ClNO2 and its molecular weight is 235.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

ethyl 5-chloroquinoline-6-carboxylate

InChI

InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-5-6-10-8(11(9)13)4-3-7-14-10/h3-7H,2H2,1H3

InChI Key

DHTMKCPSNNNFBW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=C1)N=CC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of ethyl 4-amino-2-chlorobenzoate (20 g), glycerol (32.17 g) and sodium 3-nitrobenzenesulfonate (46.73 g) in sulfuric acid (75%) (160 ml) was stirred for 3 hours at 100° C. and for 1 hour at 140° C. After the mixture was cooled to 60° C. and ethanol (200 ml) was added, the mixture was stirred for 16 hours at 60° C. Ethanol was evaporated and the residue was poured into ice water, neutralized with NH4OH and extracted with ethylacetate. The separated organic layer was dried over MgSO4, filtered and the filtrate evaporated. The residue was purified by column chromatography over silica gel (eluent: CH2Cl2 /ethylacetate 97.5/2.5). The desired pure fractions were collected and evaporated, yielding 7.56 g (28%) ethyl 5-chloro-6-quinolinecarboxylate (intermediate 1).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
32.17 g
Type
reactant
Reaction Step One
Name
sodium 3-nitrobenzenesulfonate
Quantity
46.73 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

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